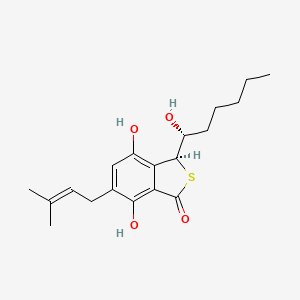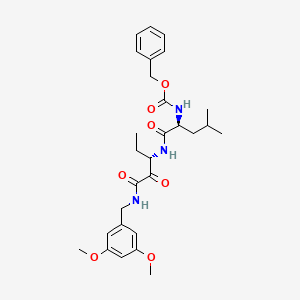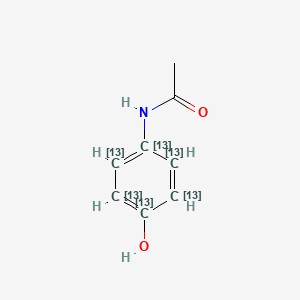
Acetaminophen-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaminophen-13C6, also known as Paracetamol-13C6, is a stable isotope-labeled compound of acetaminophen. It is commonly used as an internal standard in mass spectrometry and other analytical techniques to quantify acetaminophen levels in biological samples. The compound is labeled with carbon-13 isotopes at six positions on the benzene ring, which allows for precise tracking and measurement in various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen-13C6 typically involves the incorporation of carbon-13 labeled precursors into the acetaminophen molecule. One common method starts with the nitration of carbon-13 labeled benzene to produce carbon-13 labeled nitrobenzene. This is followed by the reduction of the nitro group to form carbon-13 labeled aniline. The final step involves the acetylation of carbon-13 labeled aniline with acetic anhydride to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: Acetaminophen-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.
Reduction: The nitro group in the precursor can be reduced to an amine group during synthesis.
Substitution: The hydroxyl group on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, such as acetic anhydride for acetylation.
Major Products Formed:
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI)
Reduction: Carbon-13 labeled aniline
Substitution: This compound
Aplicaciones Científicas De Investigación
Acetaminophen-13C6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of acetaminophen in complex mixtures.
Biology: Employed in metabolic studies to trace the biotransformation of acetaminophen in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.
Industry: Applied in quality control and assurance processes to ensure the accuracy and precision of acetaminophen measurements in pharmaceutical formulations
Mecanismo De Acción
The mechanism of action of Acetaminophen-13C6 is similar to that of unlabeled acetaminophen. It primarily acts as an analgesic and antipyretic agent. The exact mechanism is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) in the brain, leading to a decrease in the synthesis of prostaglandins, which are responsible for pain and fever. Additionally, acetaminophen may exert its effects through the activation of descending serotonergic pathways and interaction with cannabinoid receptors .
Comparación Con Compuestos Similares
Acetaminophen-D4: Labeled with deuterium instead of carbon-13.
Phenacetin: A prodrug of acetaminophen with similar analgesic properties.
Ibuprofen-13C3: Another stable isotope-labeled compound used in analytical studies
Uniqueness: Acetaminophen-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in mass spectrometry and other analytical techniques. The isotopic labeling allows for precise quantification and tracking of acetaminophen in various research applications, making it a valuable tool in scientific studies .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
N-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,7+1,8+1 |
Clave InChI |
RZVAJINKPMORJF-CLQMYPOBSA-N |
SMILES isomérico |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



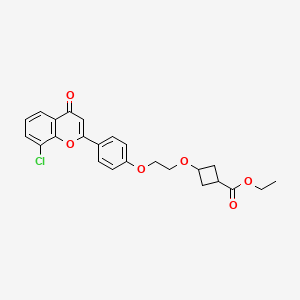


![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
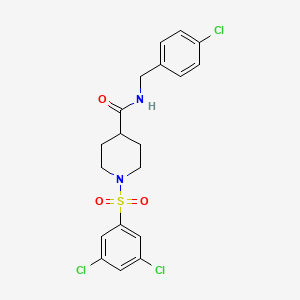
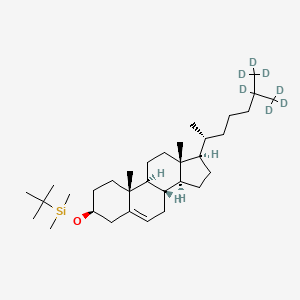
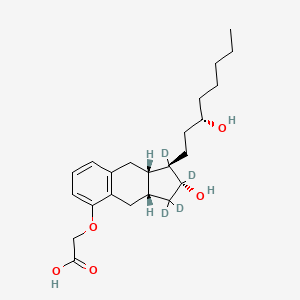
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)

